![molecular formula C17H19FN2O3S B5241431 3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5241431.png)
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is an organic compound that features a propanamide backbone with an ethylsulfamoyl group attached to a phenyl ring and a fluorophenyl group
安全和危害
作用机制
Mode of Action
It is known that the compound contains a sulfonamide group, which is often involved in interactions with enzymes and receptors in the body .
Biochemical Pathways
Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in the regulation of ph and fluid balance in the body .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of carbonic anhydrase by sulfonamides can lead to diuresis (increased urine production) and a decrease in intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethylsulfamoyl Intermediate: This step involves the reaction of ethylamine with sulfonyl chloride to form the ethylsulfamoyl group.
Attachment to the Phenyl Ring: The ethylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Backbone: The propanamide backbone is synthesized separately and then coupled with the ethylsulfamoyl-phenyl intermediate using amide bond formation techniques.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
科学研究应用
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
相似化合物的比较
Similar Compounds
- 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide
- 3-[4-(ethylsulfamoyl)phenyl]-N-(4-fluorophenyl)propanamide
- 3-[4-(ethylsulfamoyl)phenyl]-N-(2-chlorophenyl)propanamide
Uniqueness
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfamoyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-19-24(22,23)14-10-7-13(8-11-14)9-12-17(21)20-16-6-4-3-5-15(16)18/h3-8,10-11,19H,2,9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYANVWXXEALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methoxybenzyl)-N'-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5241355.png)
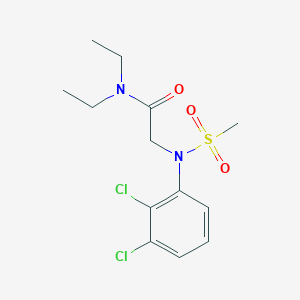
![(5E)-5-[(3-bromophenyl)methylidene]-3-[(2-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5241390.png)
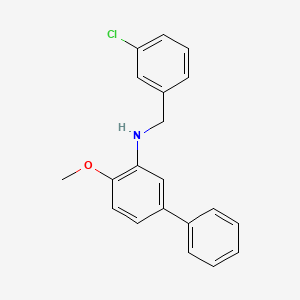
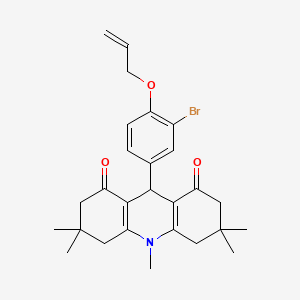
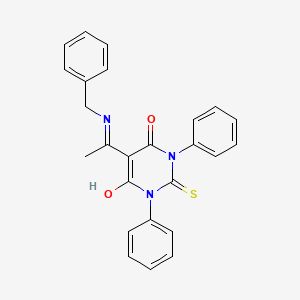
![(2R*,6S*)-2,6-dimethyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)morpholine](/img/structure/B5241412.png)
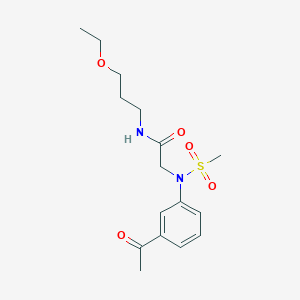
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B5241419.png)
![1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5241438.png)
![4-(2-fluorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5241444.png)

![{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5241452.png)
![(5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5241456.png)
